2-Ethyl-4-fluorophenol

説明

Chemical Identity and Classification

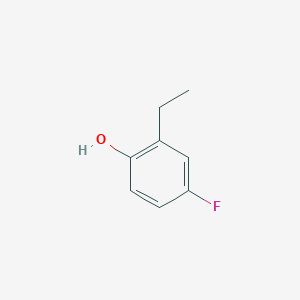

This compound is an organofluorine compound that belongs to the class of fluorinated phenols, characterized by the presence of both hydroxyl and fluorine substituents on an aromatic ring system. The compound's molecular formula is C8H9FO, indicating the presence of eight carbon atoms, nine hydrogen atoms, one fluorine atom, and one oxygen atom. Its systematic International Union of Pure and Applied Chemistry name is this compound, reflecting the positional arrangement of substituents on the benzene ring.

The compound is uniquely identified by its Chemical Abstracts Service registry number 398-71-0, which serves as its universal chemical identifier. Its molecular weight has been consistently reported as 140.15 to 140.16 grams per mole across multiple authoritative sources. The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as FC1=CC=C(O)C(=C1)CC, while its International Chemical Identifier key is JKZWRPGOAAMNQY-UHFFFAOYSA-N.

From a structural chemistry perspective, this compound exhibits the characteristic properties of substituted phenols with additional modifications introduced by the fluorine substituent. The compound typically appears as a colorless to pale yellow liquid or solid, depending on temperature and purity conditions. Its aromatic structure is stabilized by the benzene ring system, while the hydroxyl group provides characteristic phenolic reactivity patterns.

The classification of this compound extends across multiple chemical categories. It is primarily categorized as a fluorinated aromatic alcohol and phenol, placing it within the broader organofluorine compound family. Additionally, it falls under the classification of substituted phenols due to the presence of both ethyl and fluorine substituents on the aromatic ring. This multi-faceted classification reflects the compound's diverse chemical properties and potential applications across various research domains.

Historical Context in Fluorinated Phenol Development

The development of fluorinated phenol compounds, including this compound, is intrinsically linked to the broader evolution of organofluorine chemistry, which has its roots in the mid-nineteenth century. The first organofluorine compound was synthesized by Alexander Borodin in 1862 through nucleophilic replacement of halogen atoms with fluoride, establishing the foundational methodology for fluorine incorporation into organic molecules. This pioneering work laid the groundwork for subsequent developments in fluorinated aromatic compounds.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of potassium hydrogen difluoride and hydrogen fluorine marked a critical milestone in fluorine chemistry. Moissan's achievement, which earned him the Nobel Prize, enabled the systematic exploration of fluorine-containing compounds and established the scientific foundation for modern organofluorine chemistry. However, due to the hazardous nature and handling difficulties associated with highly reactive fluorinating agents, organofluorine chemistry remained relatively underdeveloped until the 1920s.

The industrial revolution in fluorine chemistry occurred during the 1930s and 1940s, primarily driven by DuPont's commercialization of organofluorine compounds. This period witnessed the large-scale production of chlorofluorocarbons as refrigerants and the accidental discovery of polytetrafluoroethylene by Roy Plunkett in 1938. These developments established fluorine chemistry as a critical field for materials science and industrial applications, creating the technological foundation that would later support the synthesis and application of specialized fluorinated phenols.

The synthesis methodologies for fluorinated phenol compounds have evolved significantly over the decades. Traditional approaches have included diazotization and hydrolysis procedures, Grignard reagent methods, and direct hydrolysis techniques. However, these conventional methods often suffered from limitations including multiple reaction steps, significant wastewater generation, difficult product separation, and low product purity. Recent advances in synthetic methodology have focused on developing more efficient and environmentally friendly approaches to fluorinated phenol synthesis, addressing the historical challenges associated with these important chemical intermediates.

Modern developments in fluorinated phenol chemistry have been driven by the recognition of fluorine's unique properties in pharmaceutical and materials applications. The emergence of deoxyfluorination techniques has provided new pathways for the selective introduction of fluorine into phenolic structures. These methodological advances have enabled the synthesis of specifically substituted fluorinated phenols, including compounds like this compound, with improved efficiency and selectivity compared to traditional approaches.

Position in Organofluorine Chemistry

This compound occupies a significant position within the broader landscape of organofluorine chemistry, representing a sophisticated example of how fluorine substitution can modify the properties and reactivity of aromatic compounds. Organofluorine chemistry encompasses the study of organic compounds containing carbon-fluorine bonds, which are among the strongest bonds in organic chemistry with average bond energies around 480 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability that characterizes fluorinated organic compounds.

The carbon-fluorine bond in this compound exhibits the distinctive properties that define organofluorine compounds. The bond length is relatively short at approximately 1.4 Angstroms, while the van der Waals radius of fluorine at 1.47 Angstroms is close to that of hydrogen. These dimensional characteristics, combined with fluorine's exceptional electronegativity of 3.98, create unique steric and electronic environments that distinguish fluorinated compounds from their non-fluorinated analogs. The high dipole moment of the carbon-fluorine bond, measured at 1.41 Debye units, significantly influences the compound's physical and chemical properties.

Within the context of fluorinated aromatic compounds, this compound represents an interesting case study of substitution effects on aromatic systems. The presence of both electron-donating ethyl and electron-withdrawing fluorine substituents creates a complex electronic environment that influences the compound's reactivity patterns. This electronic complexity makes the compound valuable for investigating fundamental aspects of aromatic chemistry and understanding how multiple substituents interact to determine overall molecular behavior.

The compound's classification as a fluorinated phenol places it within a specialized subset of organofluorine chemistry that has particular relevance to pharmaceutical and materials applications. Fluorinated phenols serve as important intermediates in the synthesis of more complex fluorinated molecules and often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The strategic positioning of the fluorine atom in the 4-position relative to the hydroxyl group creates opportunities for specific intermolecular interactions and enhanced metabolic stability.

Recent advances in organofluorine chemistry have emphasized the development of new fluorination methodologies and the exploration of fluorine's unique contributions to molecular design. Trifluoromethoxylation reactions, for example, have emerged as valuable tools for introducing fluorinated functional groups into organic molecules. While this compound does not directly participate in these advanced fluorination reactions, it serves as a model compound for understanding how fluorine substitution affects aromatic reactivity and can inform the design of more sophisticated fluorinated systems.

Significance in Modern Chemical Research

The significance of this compound in contemporary chemical research extends across multiple disciplines, reflecting the compound's versatility as both a synthetic intermediate and a research tool for understanding fluorine's effects on molecular properties and reactivity. Modern chemical research has increasingly recognized the importance of fluorinated compounds in pharmaceutical development, where fluorine substitution often enhances drug potency, selectivity, and metabolic stability compared to non-fluorinated analogs.

In pharmaceutical research, this compound serves as a valuable building block for the synthesis of more complex bioactive molecules. The compound's structural features, including the phenolic hydroxyl group and the strategically positioned fluorine atom, provide multiple sites for chemical modification and functionalization. Research has demonstrated that derivatives of this compound, such as 2-(2-ethyl-4-fluorophenyl)acetic acid, can be synthesized through nucleophilic substitution reactions, expanding the range of accessible fluorinated pharmaceuticals.

The compound's significance in materials science research stems from fluorine's ability to impart unique surface properties and chemical resistance to polymeric materials. Understanding the fundamental chemistry of fluorinated phenols like this compound contributes to the development of advanced materials with tailored properties for specialized applications. The thermal stability and chemical inertness associated with carbon-fluorine bonds make fluorinated compounds attractive for high-performance materials applications.

Mechanistic studies involving this compound have provided valuable insights into the fundamental aspects of organofluorine chemistry. Research has shown that fluorinated phenols can undergo various chemical transformations, including esterification, oxidation, and reduction reactions, while maintaining the stability of the carbon-fluorine bond. These mechanistic investigations contribute to a deeper understanding of how fluorine substitution influences reaction pathways and product distributions in complex chemical systems.

Contemporary research applications of this compound also extend to analytical chemistry, where the compound serves as a standard or reference material for developing new analytical methodologies. Its well-characterized physical and chemical properties make it suitable for method validation studies and instrumental calibration procedures. Additionally, the compound's unique spectroscopic signature, arising from the combination of phenolic and fluorinated functionalities, makes it valuable for advancing analytical techniques specific to organofluorine compounds.

| Research Application | Significance | Methodology |

|---|---|---|

| Pharmaceutical Synthesis | Building block for bioactive molecules | Nucleophilic substitution, esterification |

| Materials Science | Surface property modification | Polymerization, surface functionalization |

| Mechanistic Studies | Understanding fluorine effects | Spectroscopic analysis, kinetic studies |

| Analytical Chemistry | Method development and validation | Chromatographic and spectroscopic techniques |

The environmental and sustainability aspects of fluorinated compound research have also brought increased attention to compounds like this compound. While fluorinated compounds offer unique advantages in various applications, their environmental persistence and potential bioaccumulation have prompted research into more sustainable synthesis methods and degradation pathways. Understanding the environmental fate and behavior of relatively simple fluorinated compounds like this compound provides essential information for assessing the broader environmental implications of organofluorine chemistry.

特性

IUPAC Name |

2-ethyl-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZWRPGOAAMNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371900 | |

| Record name | 2-ethyl-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398-71-0 | |

| Record name | 2-Ethyl-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethyl-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 398-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-fluorophenol can be synthesized through several methods. One common approach involves the reaction of 2-ethylphenol with a fluorinating agent under controlled conditions. For instance, the reaction of 2-ethylphenol with elemental fluorine or a fluorinating reagent like Selectfluor can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agent, are optimized to achieve efficient production .

化学反応の分析

Types of Reactions: 2-Ethyl-4-fluorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Hydrocarbon derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

Fluorinated compounds, including 2-ethyl-4-fluorophenol, are often used in drug development due to their ability to enhance biological activity and metabolic stability. The incorporation of fluorine can improve the lipophilicity and binding affinity of drug candidates to target proteins. This is particularly relevant in the design of pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases .

Case Study: Antiviral Agents

In a study focusing on nucleoside analogs, fluorinated compounds demonstrated improved antiviral efficacy against HIV-1. The presence of fluorine in such compounds can enhance their resistance to metabolic degradation, thereby prolonging their therapeutic effects. For instance, fluorinated derivatives have shown significant promise in increasing the selectivity index against drug-resistant strains of viruses .

Material Science

Polymer Applications

this compound is also utilized in the synthesis of various polymers. Its unique chemical properties allow it to be incorporated into polymer matrices for applications in coatings, adhesives, and sealants. The fluorine atom contributes to the chemical resistance and thermal stability of these materials, making them suitable for harsh environments .

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Variable (depends on formulation) |

| Applications | Coatings, adhesives, sealants |

Environmental Studies

Toxicological Assessments

Research into the environmental impact of fluorinated compounds has increased due to concerns about their persistence and potential toxicity. Studies have evaluated the ecotoxicological profiles of polymers containing this compound, focusing on their effects on aquatic organisms and soil health. The findings suggest that while some fluoropolymers exhibit low ecological hazard potential, comprehensive assessments are necessary to understand their long-term impacts .

Case Study: Ecotoxicity Evaluation

A case study evaluated the aquatic toxicity of cationic polymers containing fluorinated monomers. Results indicated that while these materials can pose risks at high concentrations, their environmental persistence is mitigated through sorption processes in natural water bodies .

Summary and Future Directions

The applications of this compound span multiple fields, showcasing its versatility as a chemical compound. Its role in enhancing drug efficacy and stability is particularly noteworthy in medicinal chemistry. Moreover, its incorporation into polymer formulations highlights its utility in material science.

Future research should focus on:

- Optimizing Synthesis : Developing more efficient methods for synthesizing this compound and its derivatives.

- Long-term Ecotoxicological Studies : Conducting comprehensive studies on the environmental impact of this compound and its polymers.

- Exploring New Therapeutic Uses : Investigating additional pharmacological applications that leverage its unique properties.

作用機序

The mechanism by which 2-ethyl-4-fluorophenol exerts its effects involves interactions with specific molecular targets. For example, it can act as a substrate for enzymes that catalyze the hydroxylation of phenolic compounds. The fluorine atom’s presence can influence the compound’s reactivity and interaction with biological molecules, potentially leading to unique biochemical pathways .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 2-ethyl-4-fluorophenol’s properties, we compare it with structurally related fluorophenol derivatives. Key differences in substituents, molecular weight, and functional groups influence their chemical behavior, toxicity, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Molecular Weight and Polarity The addition of a chlorine atom in 3-chloro-2-ethyl-4-fluorophenol increases molecular weight by ~34.45 g/mol compared to this compound. Chlorine’s electronegativity may enhance acidity but reduce solubility in polar solvents . 2-[(Ethylamino)methyl]-4-fluorophenol incorporates a polar ethylamino-methyl group, increasing its molecular weight to 169.20 g/mol and predicted density to 1.126 g/cm³. The amino group likely improves water solubility, contrasting with the lipophilic ethyl group in this compound .

Functional Group Influence on Reactivity The ester group in ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate introduces hydrolytic sensitivity under acidic/basic conditions, unlike the stable phenolic hydroxyl in this compound . Methoxy groups in the dimethoxyphenyl derivative may sterically hinder electrophilic substitution reactions, whereas this compound’s ethyl group could direct electrophiles to the ortho/para positions .

Toxicity and Safety Only this compound has documented toxicity (H302) in the available data.

Synthetic Considerations Fluorophenol derivatives are often synthesized via halogenation, Friedel-Crafts alkylation, or nucleophilic aromatic substitution. For example, Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () was prepared via a multi-step condensation, highlighting the complexity of introducing fluorine and amino groups .

生物活性

2-Ethyl-4-fluorophenol (CAS Number: 398-71-0) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its fluorine substitution on the aromatic ring and an ethyl group at the para position. The molecular formula is , and it exhibits unique properties due to the presence of the fluorine atom, which can enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its structural characteristics contribute to its effectiveness as an antimicrobial agent. For example, studies have demonstrated its potential efficacy against Gram-positive bacteria, making it a candidate for further investigation in drug development aimed at treating infections caused by resistant strains.

Antitumor Activity

In addition to its antimicrobial properties, derivatives of this compound have been explored for their antitumor effects . Preliminary studies suggest that certain analogs can inhibit tumor cell proliferation, indicating potential use in cancer therapy. The mechanisms of action may involve interference with cellular signaling pathways or induction of apoptosis in cancer cells.

Interaction with Biological Systems

The compound's interactions with biological systems have also been studied. Notably, it has been shown to interact with enzymes involved in the metabolism of fluorinated compounds, which may influence its pharmacokinetics and toxicity profile. Understanding these interactions is crucial for assessing the safety and efficacy of this compound in therapeutic applications.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, each offering different advantages regarding yield and purity. Common methods include:

- Electrophilic Aromatic Substitution : Using fluorinated reagents under controlled conditions to achieve selective substitution on the aromatic ring.

- Friedel-Crafts Reactions : Employing acylation or alkylation methods to introduce ethyl groups onto the phenolic structure.

These methods are significant for producing the compound in laboratory settings while ensuring high purity levels suitable for biological testing.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against specific bacterial strains. The results indicated that this compound exhibited an EC50 value (the concentration required to inhibit 50% of bacterial growth) comparable to known antibiotics, suggesting its potential as a therapeutic agent .

Antitumor Activity Assessment

In another research effort, derivatives of this compound were tested against various cancer cell lines. The findings demonstrated that some derivatives significantly inhibited cell growth with IC50 values in the low micromolar range, indicating promising antitumor activity .

Comparative Analysis of Biological Activity

Q & A

Basic: What are the common synthetic routes for 2-Ethyl-4-fluorophenol, and how can purity be ensured?

Answer:

this compound is typically synthesized via Friedel-Crafts alkylation of fluorophenol derivatives or direct fluorination of substituted phenols using agents like Selectfluor™. Key steps include:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .

- Purity verification : HPLC (C18 column, UV detection at 254 nm) and GC-MS to confirm absence of byproducts like unreacted intermediates or halogenated impurities .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : and NMR identify substituent positions and confirm ethyl/fluoro group integration (e.g., δ 6.8–7.2 ppm for aromatic protons; δ −110 to −120 ppm for fluorine) .

- FT-IR : Peaks at 3300–3500 cm (O-H stretch) and 1220–1250 cm (C-F stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular ion [M+H] and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Answer:

Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .

- Purity thresholds : Use HPLC to ensure >98% purity, as trace impurities (e.g., chlorinated byproducts) may skew results .

- Structural analogs : Compare activity across derivatives (e.g., 4-ethyl vs. 2-ethyl substitution) to isolate substituent effects .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

- Catalyst selection : Use Lewis acids (e.g., AlCl) for Friedel-Crafts steps or Pd/C for hydrogenation of nitro intermediates .

- Temperature control : Maintain ≤0°C during fluorination to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SNAr pathways .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How do substituent positions influence the physicochemical properties of this compound?

Answer:

- Lipophilicity : The 4-ethyl group increases logP (measured via shake-flask method), enhancing membrane permeability .

- Acidity : The para-fluoro group lowers pKa (~8.5 vs. ~10 for phenol) due to electron-withdrawing effects, confirmed by potentiometric titration .

- Thermal stability : DSC analysis shows decomposition >200°C, influenced by intramolecular H-bonding .

Basic: What are the recommended storage conditions for this compound to prevent degradation?

Answer:

- Temperature : Store at 2–8°C in amber glass vials to avoid photodegradation .

- Desiccants : Use silica gel to absorb moisture, preventing hydrolysis of the phenolic -OH group .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Simulate reaction pathways (e.g., electrophilic aromatic substitution) using Gaussian or ORCA software to predict regioselectivity .

- Molecular docking : Study interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。